
Cdc25A (80-93) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdc25A (80-93) (human) is a polypeptide that plays a crucial role in cell cycle regulation. It is a segment of the larger Cdc25A protein, which is a member of the Cdc25 family of dual-specificity phosphatases. These phosphatases are responsible for removing phosphate groups from phosphorylated tyrosine and serine/threonine residues. Cdc25A (80-93) (human) is involved in controlling cell proliferation and tumorigenesis by regulating the expression of proteins involved in cyclin D1 regulation and the G1/S transition of the cell cycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdc25A (80-93) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Cdc25A (80-93) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Cdc25A (80-93) (human) undergoes various chemical reactions, primarily involving its amino acid residues. Some common reactions include:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents.
科学研究应用
Cdc25A (80-93) (human) has several scientific research applications, particularly in the fields of cancer research and cell cycle studies. Some key applications include:
Cancer Research: Cdc25A (80-93) (human) is used to study the mechanisms of tumorigenesis and to develop potential cancer therapies.
Cell Cycle Studies: Researchers use this peptide to investigate the role of Cdc25A in cell cycle regulation, particularly its involvement in the G1/S transition.
作用机制
Cdc25A (80-93) (human) exerts its effects by dephosphorylating and activating cyclin-dependent kinases (CDKs). This activation is crucial for the progression of the cell cycle from the G1 phase to the S phase. The peptide specifically targets the CDK-cyclin complexes, removing inhibitory phosphate groups and allowing the cell cycle to proceed . This regulation is essential for maintaining proper cell division and preventing uncontrolled cell proliferation.
相似化合物的比较
Cdc25A (80-93) (human) is part of the Cdc25 family, which includes Cdc25A, Cdc25B, and Cdc25C. These phosphatases share similarities but also have distinct roles:
Cdc25A: Primarily involved in the G1/S transition and early cell cycle regulation.
Cdc25B: Plays a major role in the G2/M transition and is involved in mitotic entry.
Cdc25C: Also involved in the G2/M transition but has distinct regulatory mechanisms compared to Cdc25B.
The uniqueness of Cdc25A (80-93) (human) lies in its specific sequence and its role in regulating cyclin D1 and the G1/S transition, making it a valuable tool for studying cell cycle dynamics and developing targeted therapies.
属性
分子式 |
C60H90N14O24S |
|---|---|
分子量 |
1423.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C60H90N14O24S/c1-28(2)17-32(65-55(92)40(27-99)72-52(89)34(19-31-11-7-6-8-12-31)64-43(78)23-62-49(86)38(25-75)70-53(90)36(21-46(82)83)68-58(95)48(61)30(5)77)50(87)66-35(20-45(80)81)54(91)71-39(26-76)59(96)74-16-10-13-41(74)56(93)63-24-44(79)73-15-9-14-42(73)57(94)67-33(18-29(3)4)51(88)69-37(60(97)98)22-47(84)85/h6-8,11-12,28-30,32-42,48,75-77,99H,9-10,13-27,61H2,1-5H3,(H,62,86)(H,63,93)(H,64,78)(H,65,92)(H,66,87)(H,67,94)(H,68,95)(H,69,88)(H,70,90)(H,71,91)(H,72,89)(H,80,81)(H,82,83)(H,84,85)(H,97,98)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,48+/m1/s1 |
InChI 键 |
MISDPONGDAVIAY-KKXVGTAUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)


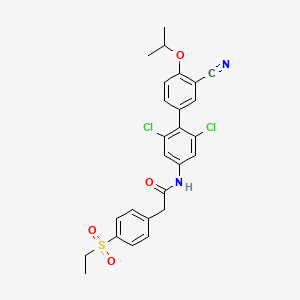

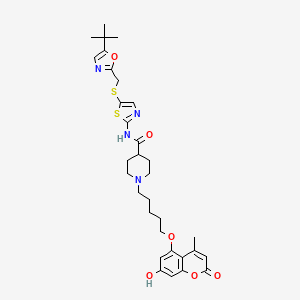
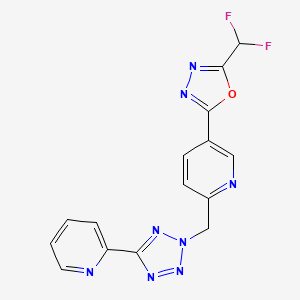
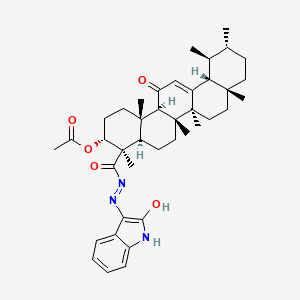

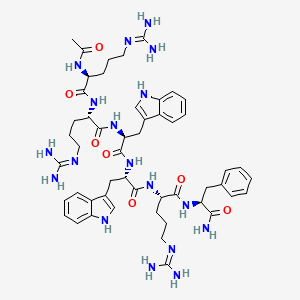
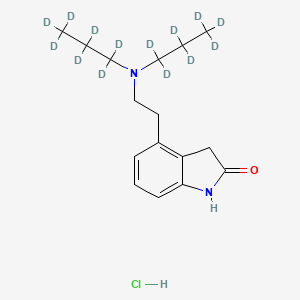
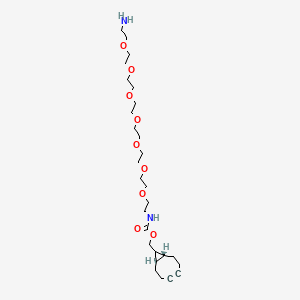
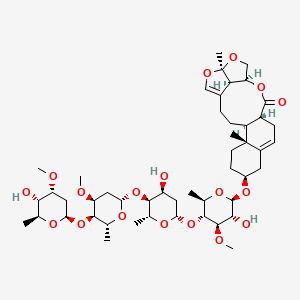
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
